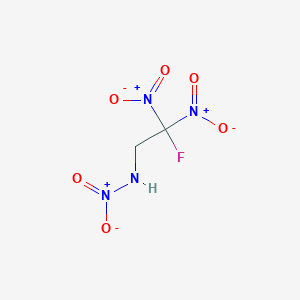
N-(2-Fluoro-2,2-dinitroethyl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoro-2,2-dinitroethyl)nitramide is a compound of interest in the field of energetic materials. It is characterized by the presence of a fluoro group and two nitro groups attached to an ethyl chain, which is further connected to a nitramide group. This unique structure imparts high energy density and makes it a potential candidate for various applications in explosives and propellants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-2,2-dinitroethyl)nitramide typically involves the fluorination of alkali nitronate salts of bis-(2,2-dinitroethyl)nitramine in aqueous solutions using elemental fluorine diluted with nitrogen . The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate compounds. The resulting product is then purified through crystallization to obtain fine white prisms .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and concentration, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-2,2-dinitroethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitramide derivatives.
Scientific Research Applications
N-(2-Fluoro-2,2-dinitroethyl)nitramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other energetic materials.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of high-energy propellants and explosives.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-2,2-dinitroethyl)nitramide involves the release of energy through the decomposition of its nitro groups. The molecular targets include various electron-rich sites that facilitate the breakdown of the compound, leading to the formation of gaseous products and the release of energy. The pathways involved include radical formation and subsequent reactions that propagate the decomposition process .
Comparison with Similar Compounds
Similar Compounds
- Bis-(2-fluoro-2,2-dinitroethyl)nitramine
- Tris-(2-fluoro-2,2-dinitroethyl)amine
- N-(2-Fluoro-2,2-dinitroethyl)azoles
Uniqueness
N-(2-Fluoro-2,2-dinitroethyl)nitramide is unique due to its specific combination of fluoro and nitro groups, which impart high energy density and stability. Compared to similar compounds, it offers a balance between energy release and stability, making it a valuable candidate for various applications in energetic materials .
Properties
CAS No. |
62921-03-3 |
|---|---|
Molecular Formula |
C2H3FN4O6 |
Molecular Weight |
198.07 g/mol |
IUPAC Name |
N-(2-fluoro-2,2-dinitroethyl)nitramide |
InChI |
InChI=1S/C2H3FN4O6/c3-2(5(8)9,6(10)11)1-4-7(12)13/h4H,1H2 |
InChI Key |
UGTUKHBWUIKLNU-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















